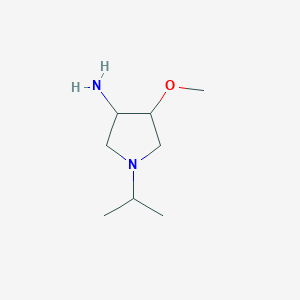
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine is a chiral amine with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with an isopropyl group at the nitrogen atom and a methoxy group at the fourth carbon atom. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For instance, the compound can be synthesized via the organocatalytic addition of dithiomalonates to nitrostyrenes under “on water” conditions . This method employs low loading (0.5 mol%) of organocatalysts and provides high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using robust and scalable catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The isopropyl and methoxy substituents contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: A pheromone of ants with a similar chiral structure.
(S)-4-Methyl-3-hexanone: Another pheromone with a chiral methyl branching and an α-oxygenated carbon center.
Uniqueness
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
RCRIZLJMLOJTPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C(C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


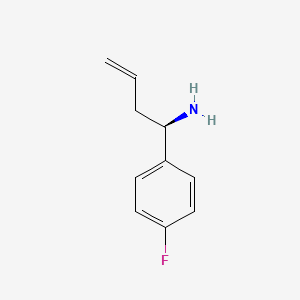


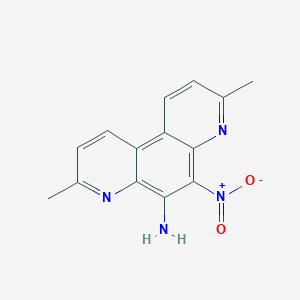
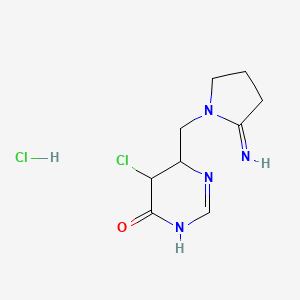
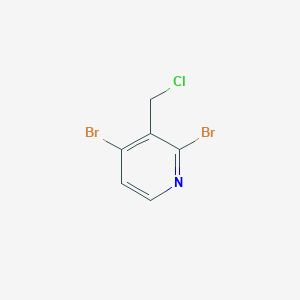
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide](/img/structure/B13129759.png)
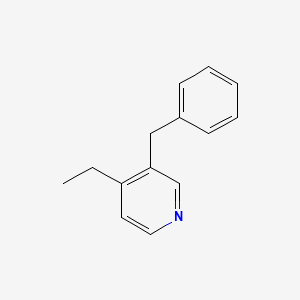
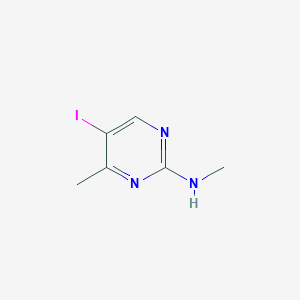
![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
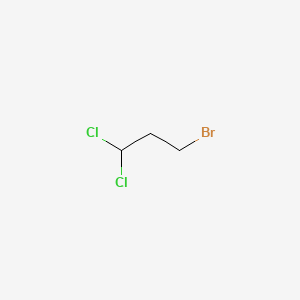
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
